4,5-diphenyl-1-trityl-1H-imidazole 4,5-diphenyl-1-trityl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 31635-59-3
VCID: VC14443027
InChI: InChI=1S/C34H26N2/c1-6-16-27(17-7-1)32-33(28-18-8-2-9-19-28)36(26-35-32)34(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H
SMILES:
Molecular Formula: C34H26N2
Molecular Weight: 462.6 g/mol

4,5-diphenyl-1-trityl-1H-imidazole

CAS No.: 31635-59-3

Cat. No.: VC14443027

Molecular Formula: C34H26N2

Molecular Weight: 462.6 g/mol

* For research use only. Not for human or veterinary use.

4,5-diphenyl-1-trityl-1H-imidazole - 31635-59-3

Specification

CAS No. 31635-59-3
Molecular Formula C34H26N2
Molecular Weight 462.6 g/mol
IUPAC Name 4,5-diphenyl-1-tritylimidazole
Standard InChI InChI=1S/C34H26N2/c1-6-16-27(17-7-1)32-33(28-18-8-2-9-19-28)36(26-35-32)34(29-20-10-3-11-21-29,30-22-12-4-13-23-30)31-24-14-5-15-25-31/h1-26H
Standard InChI Key LGEQKBQDFVOESR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(N(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4,5-diphenyl-1-trityl-1H-imidazole features a planar imidazole core with three aromatic substituents. The trityl group at position 1 introduces steric bulk, influencing reactivity and intermolecular interactions. Key physicochemical properties are summarized below:

PropertyValueSource
CAS Number15469-97-3
Molecular FormulaC22_{22}H18_{18}N2_2
Molecular Weight310.392 g/mol
Density1.1 ± 0.1 g/cm3^3
Boiling Point451.3 ± 14.0 °C
Melting Point220–224 °C
Flash Point226.7 ± 20.1 °C

The compound’s stability under standard conditions and moderate solubility in organic solvents like ethanol and acetone facilitate its use in synthetic protocols. Spectroscopic characterization, including 1^1H NMR and IR, reveals distinct peaks for aromatic protons (δ 7.2–7.5 ppm), N–CH2_2 groups (δ 4.45–4.55 ppm), and C=S/C=O stretches (1208–1751 cm1^{-1}) in related derivatives .

Synthesis and Reaction Mechanisms

Synthetic Routes

4,5-Diphenyl-1-trityl-1H-imidazole is typically synthesized via a one-pot multicomponent reaction (MCR) involving benzil, aromatic aldehydes, and ammonium acetate under acidic or catalytic conditions. A representative protocol involves:

StepReagents/ConditionsRole
1Benzil (1 mmol), aldehyde (1 mmol)Carbonyl precursors
2Ammonium acetate (2 mmol)Nitrogen source
3Glacial acetic acid or catalystSolvent/catalyst
4Reflux at 80–100 °C for 4–6 hoursCyclization and dehydration

The reaction proceeds via condensation of benzil and aldehyde to form a diketone intermediate, followed by cyclization with ammonium acetate to yield the imidazole core. The trityl group is introduced via nucleophilic substitution or protective group strategies .

Mechanistic Insights

The synthesis mechanism involves:

  • Knoevenagel condensation: Benzil reacts with aldehydes to form α,β-unsaturated diketones.

  • Cyclization: Ammonia from ammonium acetate attacks the diketone, forming imine intermediates.

  • Aromatization: Acid-catalyzed dehydration yields the aromatic imidazole ring .

Catalysts such as ZnO or montmorillonite K10 accelerate cyclization by stabilizing transition states.

Applications in Materials Science

The trityl group’s steric bulk and aromaticity enable applications in:

  • Organic electronics: As hole-transport materials in OLEDs due to high thermal stability.

  • Catalysis: As ligands in palladium-catalyzed cross-coupling reactions.

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